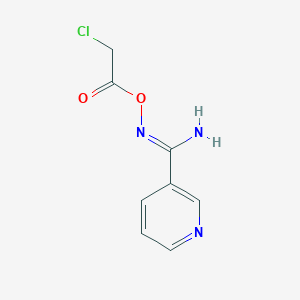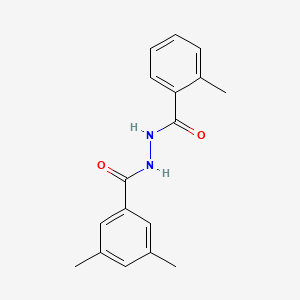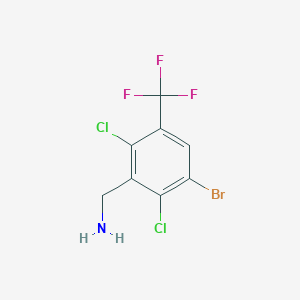
Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amino acid derivative under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction . The reaction is carried out in a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function or activity .
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate
- Methyl 2-amino-3-(4-(difluoromethyl)phenyl)propanoate
- Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and specific interactions with biological targets .
属性
分子式 |
C12H14F3NO3 |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-18-11(17)10(16)6-8-2-4-9(5-3-8)19-7-12(13,14)15/h2-5,10H,6-7,16H2,1H3 |
InChI 键 |
YPNVNQHIBFWBEZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)



![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)


